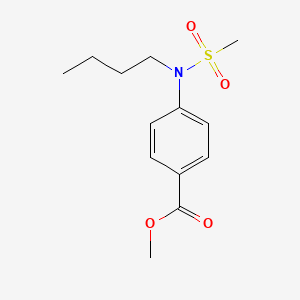

Methyl 4-(N-butylmethylsulfonamido)benzoate

Description

Methyl 4-(N-butylmethylsulfonamido)benzoate is a methyl benzoate derivative featuring a para-substituted N-butylmethylsulfonamido group.

Properties

IUPAC Name |

methyl 4-[butyl(methylsulfonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-4-5-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-2/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQDKFIHHFMHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(N-butylmethylsulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with butylmethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of Methyl 4-(N-butylmethylsulfonamido)benzoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-butylmethylsulfonamido)benzoate undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-(N-butylmethylsulfonamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(N-butylmethylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active sulfonamide moiety, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between Methyl 4-(N-butylmethylsulfonamido)benzoate and related compounds:

Table 1: Structural and Analytical Comparison of Methyl Benzoate Derivatives

*Inferred from analogous compounds in and , which are solids.

Key Comparative Insights:

Substituent Effects on Electronic Properties: The sulfonamido group in the target compound is strongly electron-withdrawing, which may stabilize the ester against hydrolysis compared to electron-donating groups (e.g., methoxy or amino substituents) . Sulfooxy groups (e.g., in Ethyl 4-(sulfooxy)benzoate ) are highly polar and acidic, differing from sulfonamides in charge and hydrogen-bonding capacity.

Solubility and Physicochemical Behavior: Sulfonamido groups generally improve solubility in polar solvents (e.g., dimethylformamide or aqueous buffers) compared to lipophilic aryl groups (e.g., 4-bromophenyl in C2) . Compounds like C1–C7, with bulky quinoline moieties, may exhibit lower solubility in water but higher lipid membrane permeability .

The N-butylmethylsulfonamido group’s steric bulk and electron-withdrawing nature could influence target binding affinity compared to smaller substituents (e.g., fluoro or methoxy groups in C4 and C6) .

Synthetic and Analytical Methods :

- All compounds in –4 and 7 rely on NMR and HRMS for structural validation. X-ray crystallography (e.g., ) is critical for confirming sulfonamido geometry and hydrogen-bonding networks . Piperazinyl-linked derivatives (C1–C7) are synthesized via amide coupling and piperazine functionalization, whereas sulfonamides may involve sulfonyl chloride intermediates .

Biological Activity

Methyl 4-(N-butylmethylsulfonamido)benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

Methyl 4-(N-butylmethylsulfonamido)benzoate can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with sulfonamide reagents. The structural formula can be represented as follows:

This compound features a benzoate moiety substituted with a butylmethylsulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that methyl 4-(N-butylmethylsulfonamido)benzoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have shown promising results, particularly against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | MIC (mg/L) |

|---|---|

| MSSA | 0.39 - 1.56 |

| MRSA | 0.39 - 3.12 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, methyl 4-(N-butylmethylsulfonamido)benzoate has demonstrated antifungal activity against common pathogens such as Candida albicans. Studies have indicated an effective concentration range for inhibiting fungal growth, with an MBEC (minimum biofilm eradication concentration) value of 125 µg/mL.

The biological activity of methyl 4-(N-butylmethylsulfonamido)benzoate is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways. The sulfonamide group is known to interfere with folic acid synthesis in bacteria, which is critical for their growth and reproduction.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of various benzoate derivatives, including methyl 4-(N-butylmethylsulfonamido)benzoate. The results highlighted its moderate to high activity against multiple bacterial strains, suggesting its potential as a lead compound in antibiotic development . -

Evaluation of Antifungal Properties :

Research conducted on antifungal activities revealed that the compound exhibited significant effects against C. albicans, with implications for treating fungal infections that are often resistant to conventional therapies . -

Toxicity Assessment :

An assessment of toxicity levels indicated that while the compound shows promising biological activity, it also necessitates careful evaluation regarding its safety profile. The toxicity was found to be lower than that of many existing antimicrobial agents, making it a favorable candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.